

Methiomeprazine: An In-depth Guide to its Discovery and Development

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Compound of Interest

Compound Name: Methiomeprazine

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An Introduction to a Classic Phenothiazine

Methiomeprazine, a typical antipsychotic of the phenothiazine class, holds a unique place in the history of psychopharmacology. While not as widely known as its counterpart chlorpromazine, its development and study have contributed to the broader understanding of antipsychotic drug action. This technical guide provides a comprehensive overview of the discovery, history of development, and core scientific data related to **methiomeprazine** for researchers, scientists, and drug development professionals. For the purposes of this guide, it is important to note that the terms **methiomeprazine**, levomepromazine, and methotrimeprazine are often used interchangeably in scientific literature to refer to the same chemical entity.^{[1][2]}

Discovery and Historical Development

The story of **methiomeprazine** is intrinsically linked to the broader exploration of phenothiazine derivatives following the revolutionary discovery of chlorpromazine's antipsychotic effects in the early 1950s. The core phenothiazine structure, originally synthesized in the late 19th century for use in the dye industry, became a critical scaffold for the development of a new class of drugs targeting psychosis.

While specific details on the exact date and individuals behind the initial synthesis of **methiomeprazine** are not readily available in current literature, its development can be situated within the intensive research efforts of the mid-20th century to identify phenothiazine analogues with improved therapeutic profiles. The primary goal of this research was to discover

compounds with potent antipsychotic effects while minimizing the significant side effects associated with early antipsychotics.

Methiomeprazine emerged from this era of chemical exploration as a low-potency typical antipsychotic characterized by its strong sedative, analgesic, and antiemetic properties.^[1] This distinct pharmacological profile carved out a niche for its use, particularly in palliative care settings for the management of nausea, vomiting, and severe agitation in terminally ill patients.^{[2][3]}

Physicochemical Properties and Synthesis

Methiomeprazine is chemically designated as (2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine. Its fundamental properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₂₄ N ₂ S ₂	
CAS Number	7009-43-0	

The synthesis of phenothiazine derivatives like **methiomeprazine** generally involves the alkylation of the phenothiazine nucleus. While a specific, detailed experimental protocol for the original synthesis of **methiomeprazine** is not prominently documented in readily accessible literature, the general synthetic route for similar phenothiazines can be described.

General Experimental Protocol for Phenothiazine Synthesis

A common synthetic pathway for phenothiazine derivatives involves the following conceptual steps:



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A generalized workflow for the synthesis of phenothiazine derivatives.

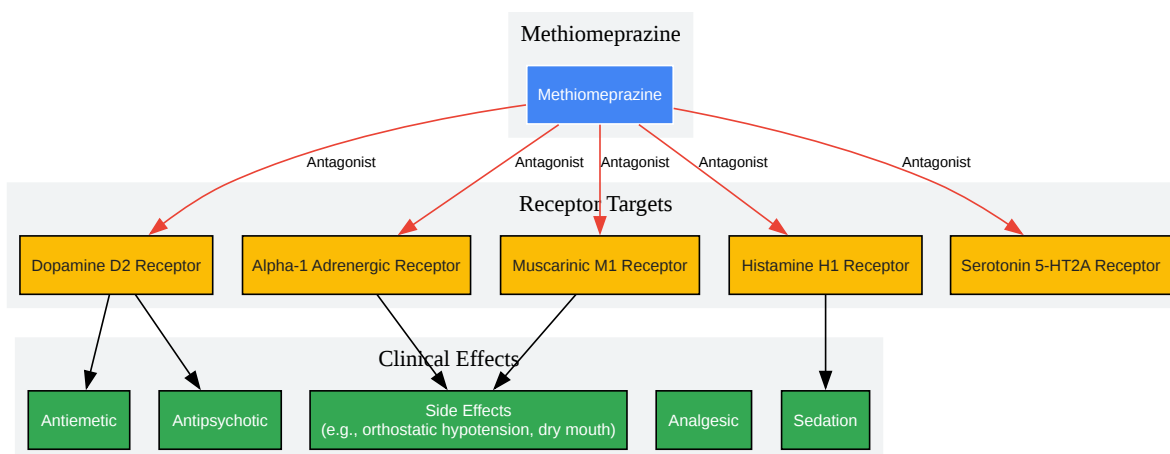
Pharmacological Profile

Mechanism of Action

The primary mechanism of action of **methiomeprazine**, like other typical antipsychotics, is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. Overactivity of this pathway is a central hypothesis for the positive symptoms of psychosis, such as hallucinations and delusions. By antagonizing D2 receptors, **methiomeprazine** reduces dopaminergic neurotransmission, leading to the alleviation of these symptoms.

However, its clinical effects are not solely attributable to D2 receptor antagonism.

Methiomeprazine also exhibits activity at a range of other receptors, which contributes to its broad pharmacological profile and its side effects.



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Signaling pathways modulated by **Methiomeprazine**.

Pharmacokinetics

Pharmacokinetic data for **methiomeprazine**, often reported under the name methotrimeprazine, indicates the following key parameters:

Parameter	Value	Reference
Bioavailability (Oral)	~50-60%	
Time to Peak Plasma Concentration (Oral)	1-3 hours	
Biological Half-life	~20 hours	

Preclinical and Clinical Data

Detailed preclinical and clinical trial data specifically for "**methiomeprazine**" is sparse in publicly available records. Much of the clinical understanding is derived from its use as levomepromazine/methotrimeprazine.

Preclinical Studies

While specific LD50 values and detailed toxicology reports for **methiomeprazine** are not readily available, it is understood that as a phenothiazine, it would have undergone standard preclinical safety assessments of the time. These would have likely followed protocols similar to the principles now outlined in OECD guidelines for toxicity testing.

Clinical Use and Efficacy

Methiomeprazine (as levomepromazine) is primarily utilized in palliative care. Its efficacy as a broad-spectrum antiemetic and for the management of terminal agitation is well-established in this setting.

In the context of schizophrenia, it is considered a low-potency antipsychotic. Clinical data comparing it to atypical antipsychotics is limited and of low quality, making definitive conclusions about its comparative efficacy and side-effect profile in this population challenging.

Conclusion

Methiomeprazine represents an important chapter in the history of psychopharmacology, emerging from the fertile ground of phenothiazine research. While it may not be a first-line antipsychotic in contemporary psychiatric practice, its unique pharmacological profile has secured its role in specific clinical contexts, most notably in palliative medicine. Further research to unearth and consolidate the original development and trial data for **methiomeprazine** would be of significant historical and scientific value, providing a more complete picture of this classic therapeutic agent.

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